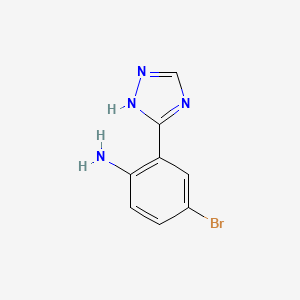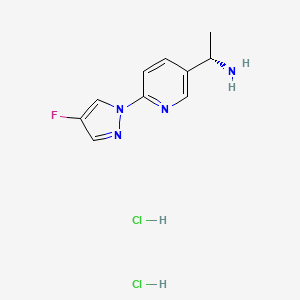
4-bromanil-2-(4~{H}-1,2,4-triazol-3-il)anilina
Descripción general
Descripción
4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline is a chemical compound that features a bromine atom attached to an aniline ring, which is further substituted with a 1,2,4-triazole ring.
Aplicaciones Científicas De Investigación
4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline has several scientific research applications:
Medicinal chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial applications: It may find use in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
Target of Action
The primary targets of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline are likely to be enzymes involved in cancer cell proliferation. The compound has been associated with anticancer activity, suggesting that it may interact with targets that play a role in cell growth and division . .
Mode of Action
The mode of action of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline involves its interaction with its targets, leading to changes in cellular processes. The compound is thought to form hydrogen bonds with different targets, which could lead to alterations in the function of these targets . This interaction can result in the inhibition of target enzymes, disrupting the biochemical processes necessary for cancer cell proliferation .
Biochemical Pathways
Given its anticancer activity, it is likely that the compound affects pathways involved in cell growth and division . Disruption of these pathways can lead to the death of cancer cells or the inhibition of their proliferation.
Pharmacokinetics
The compound’s ability to form hydrogen bonds could potentially improve its pharmacokinetic properties, enhancing its absorption and distribution within the body .
Result of Action
The result of the action of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline is the inhibition of cancer cell proliferation. The compound has demonstrated cytotoxic activity against several human cancer cell lines, including MCF-7, Hela, and A549 . This suggests that the compound can induce cell death or inhibit cell growth, leading to a reduction in the size of cancerous tumors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with formic acid or other suitable reagents.
Coupling with aniline: The final step involves coupling the brominated triazole derivative with aniline under suitable conditions, often using a catalyst like palladium.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while reduction could yield an amine derivative .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-triazole derivatives: Compounds like 1,2,4-triazol-3-one and its nitro and amino derivatives share structural similarities with 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline.
Brominated anilines: Other brominated aniline derivatives also share some structural features.
Uniqueness
The uniqueness of 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the triazole ring makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
4-bromo-2-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-5-1-2-7(10)6(3-5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUWXKYIUUICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882517-93-3 | |
| Record name | 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-((E)-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethoxy)acetamide](/img/structure/B2467682.png)

![N-({[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2467686.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2467687.png)

![4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide](/img/structure/B2467690.png)

![5-(Methoxymethyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2467695.png)



